molecular formula C14H19NO3S2 B13757863 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate CAS No. 50498-74-3

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate

Cat. No.: B13757863
CAS No.: 50498-74-3
M. Wt: 313.4 g/mol
InChI Key: RFPVJYBAAODNDM-UHFFFAOYSA-M
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Description

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C14H19NO3S2. It is known for its unique structural properties and is used in various scientific research applications. This compound is characterized by the presence of a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate typically involves the reaction of 2,4-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolium ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazolium derivatives.

Scientific Research Applications

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate can be compared with other thiazolium compounds, such as:

  • 2-Methylthiazolium chloride
  • 4-Methylthiazolium bromide
  • 2,4-Dimethylthiazolium iodide

Uniqueness

The unique structural features of this compound, such as the presence of both ethyl and methyl groups on the thiazolium ring, contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research.

Properties

CAS No.

50498-74-3

Molecular Formula

C14H19NO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

RFPVJYBAAODNDM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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